molecular formula C25H31FN4O5 B2830181 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 896364-98-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2830181
CAS RN: 896364-98-0
M. Wt: 486.544
InChI Key: JGHQEVVHMWWTOT-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C25H31FN4O5 and its molecular weight is 486.544. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Hartenstein and Sicker (1993) investigated the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, which shares structural similarities with the target compound. Their work focuses on the hydrogenation processes and the formation of amides and lactone-lactames through reductive cyclization and acyl group migration, highlighting the complex synthetic routes and chemical transformations that compounds with such intricate structures might undergo (H. Hartenstein & D. Sicker, 1993).

Pharmacological Applications

  • The development and pharmacological evaluation of 1,3-benzodioxole N-phenylpiperazine derivatives, like LASSBio-772, with potent alpha 1A/D-adrenergic receptor blocking properties by Romeiro et al. (2011), demonstrate the potential of complex compounds for therapeutic applications, especially in cardiovascular diseases. LASSBio-772 showed a significant affinity for alpha 1A-AR, comparable to tamsulosin, indicating its potential in treating conditions like hypertension or benign prostatic hyperplasia (L. Romeiro et al., 2011).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O5/c1-33-14-4-9-27-24(31)25(32)28-16-21(18-7-8-22-23(15-18)35-17-34-22)30-12-10-29(11-13-30)20-6-3-2-5-19(20)26/h2-3,5-8,15,21H,4,9-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHQEVVHMWWTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

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